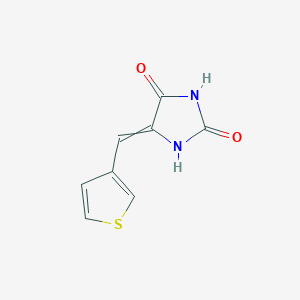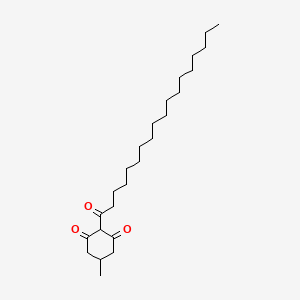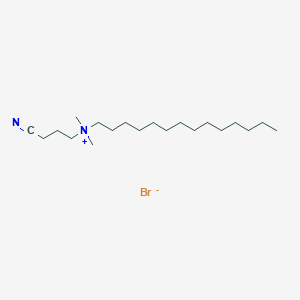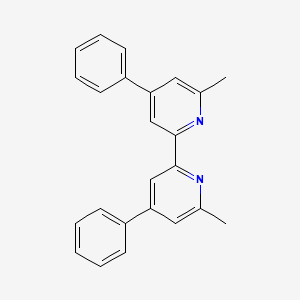![molecular formula C9H15F3O3Si B14274581 Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate CAS No. 136430-49-4](/img/structure/B14274581.png)
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, featuring both trifluoromethyl and trimethylsilyl groups, makes it a valuable reagent in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl group enhances the compound’s stability and reactivity, while the trimethylsilyl group provides protection and can be selectively removed under specific conditions. These properties make the compound a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with applications in organic synthesis.
Ethyl (Z)-4,4,4-trifluoro-3-methoxy-but-2-enoate: A similar compound with a methoxy group instead of a trimethylsilyl group.
Uniqueness
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which provide enhanced stability, reactivity, and versatility in various chemical reactions. This makes it a preferred choice for researchers in multiple fields .
Eigenschaften
CAS-Nummer |
136430-49-4 |
|---|---|
Molekularformel |
C9H15F3O3Si |
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
ethyl 4,4,4-trifluoro-3-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C9H15F3O3Si/c1-5-14-8(13)6-7(9(10,11)12)15-16(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
QULGVIZJMORYHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C(F)(F)F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)

![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)





![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
